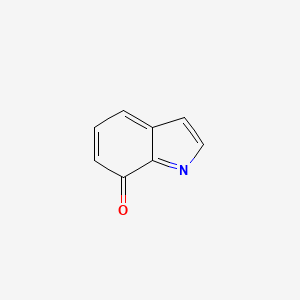

Indol-7-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

indol-7-one |

InChI |

InChI=1S/C8H5NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5H |

InChI Key |

UVDGWJRJTOCJTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2=NC=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The 4,5,6,7-Tetrahydroindol-7-one Scaffold: Synthesis, Properties, and Medicinal Utility

[1][2]

Executive Summary

4,5,6,7-Tetrahydroindol-7-one represents a specialized bicyclic scaffold bridging the gap between aliphatic carbocycles and aromatic heterocycles.[1] Unlike its more common isomer (the 4-one), the 7-one positions the carbonyl group adjacent to the pyrrole nitrogen junction (C7 position).[1][2] This specific geometry is not merely a structural nuance; it dictates the angular fusion of subsequent rings.[1][2]

In drug discovery, this molecule serves as the obligate precursor for linear and angular tricyclic systems .[1][2] Its primary utility lies in the synthesis of pyrrolo[2,3-a]carbazoles , which exhibit superior ATP-binding pocket complementarity in specific kinases compared to the [3,2-a] isomers derived from the 4-one scaffold.[1]

Structural Identity & Physicochemical Profile[1][3][4]

The molecule features a saturated cyclohexane ring fused to a pyrrole, with a ketone functionality at the C7 position (benzylic to the pyrrole C7a).[1][2]

| Property | Data | Notes |

| IUPAC Name | 1,4,5,6-Tetrahydro-7H-indol-7-one | Often referred to as 7-oxo-4,5,6,7-tetrahydroindole.[1][3] |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | Fragment-like, high ligand efficiency potential.[1][2] |

| H-Bond Donors | 1 (Pyrrole NH) | The NH is acidic (pKa ~17 in DMSO).[1][2] |

| H-Bond Acceptors | 1 (Carbonyl O) | |

| Key Reactivity | C6 (α-carbon) | Nucleophilic attack point (aldol/halogenation).[1][2] |

| Key Reactivity | C7 (Carbonyl) | Electrophilic attack point (condensation).[1][2] |

| Regiochemistry | Distinction | 7-one: Carbonyl at C7 (near NH).4-one: Carbonyl at C4 (far from NH).[1][2] |

Synthetic Pathways[1][3][4][5][6][7][8][9][10]

Accessing the 7-one isomer is more challenging than the 4-one (which is readily made via Knorr synthesis).[1][2] The 7-one is typically synthesized via the Regioselective Oxidation of N-Protected Tetrahydroindoles .[1][2]

Protocol: Oxidative Dearomatization of 4,5,6,7-Tetrahydroindole

Rationale: Direct oxidation of the unprotected indole leads to polymerization.[1][2] The nitrogen must be protected (electron-withdrawing group) to deactivate the pyrrole ring and direct oxidation to the benzylic C7 position.[1][2]

Reagents:

-

Substrate: 1-(Benzenesulfonyl)-4,5,6,7-tetrahydroindole[1]

-

Oxidant: Chromium Trioxide (CrO₃) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

-

Solvent: Acetic Acid / Water (for CrO₃) or THF/Water (for DDQ)[1][2]

Step-by-Step Methodology:

-

Protection: Dissolve 4,5,6,7-tetrahydroindole in THF. Add NaH (1.2 eq) at 0°C, followed by benzenesulfonyl chloride (1.1 eq). Stir for 2h to obtain the N-protected intermediate.

-

Oxidation:

-

Dissolve the N-protected intermediate in glacial acetic acid.

-

Add CrO₃ (3.0 eq) dropwise as an aqueous solution, maintaining temperature < 10°C to prevent over-oxidation.[1][2]

-

Mechanistic Note: The reaction proceeds via radical abstraction at the benzylic positions.[1][2] The C7 position is sterically and electronically favored over C4 due to the influence of the bulky sulfonyl group on the nitrogen.[1][2]

-

-

Quench & Workup: Dilute with ice water. Extract with Ethyl Acetate.[1][2] Wash with NaHCO₃ to remove acid.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc). The 7-one typically elutes after the 4-one minor byproduct due to higher polarity from the N-C=O dipole alignment.[1][2]

-

Deprotection (Optional): Hydrolysis with NaOH/MeOH yields the free NH 4,5,6,7-tetrahydroindol-7-one.[1][2]

Visualization: Divergent Synthesis & Isomerism

The following diagram illustrates the critical divergence between the 4-one and 7-one pathways.

Caption: Divergent synthetic access. The 4-one is accessed via condensation, while the 7-one requires oxidative functionalization of the intact tetrahydroindole skeleton.[1]

Reactivity & Medicinal Chemistry Applications[1][3][4][7][9][10]

The 7-one scaffold is a "molecular hub."[1][2] Its reactivity profile allows it to serve as the A/B ring system for tetracyclic alkaloids and kinase inhibitors.[1][2]

The Fischer Indole Cyclization (Kinase Inhibitors)

The most critical application of the 7-one is its reaction with aryl hydrazines.[1][2]

-

Mechanism: Condensation of the C7 ketone with phenylhydrazine yields a hydrazone.[1][2] Under Lewis Acid catalysis (e.g., ZnCl₂), this undergoes a [3,3]-sigmatropic rearrangement.[1][2]

-

Regioselectivity: Because the ketone is at C7, the rearrangement closes onto the pyrrole ring to form the Pyrrolo[2,3-a]carbazole skeleton.[2]

-

Therapeutic Relevance:

Alpha-Functionalization (C6 Position)

The C6 position (alpha to the carbonyl) is enolizable.[1][2]

-

Formylation: Reaction with Ethyl Formate/NaH yields the 6-hydroxymethylene derivative.[1][2]

-

Halogenation: Reaction with NBS/NIS introduces halogens at C6, enabling cross-coupling reactions.[1][2]

Visualization: The Kinase Inhibitor Pathway

This workflow demonstrates the conversion of the 7-one into bioactive scaffolds.[1][2]

Caption: The 7-one scaffold serves as the obligate precursor for Pyrrolo[2,3-a]carbazoles via Fischer Indolization.[1]

Analytical Characterization

To validate the synthesis of the 7-one (and distinguish it from the 4-one), specific spectral signatures must be confirmed.[1]

-

¹H NMR (CDCl₃):

-

Pyrrole Protons: The pyrrole protons in the 7-one are chemically distinct.[1][2] The proton at C2 (adjacent to NH) typically appears as a triplet or multiplet around δ 6.7–6.9 ppm.[1][2]

-

Methylene Protons: Look for the triplet at C6 (alpha to carbonyl) around δ 2.5–2.7 ppm.[1][2] In the 4-one, the alpha protons are at C5.[1]

-

-

IR Spectroscopy:

-

Mass Spectrometry:

References

-

Synthesis and Kinase Inhibitory Potencies of Pyrrolo[2,3-a]carbazoles. Source: Molecules (MDPI) Context: Details the superior activity of [2,3-a] isomers derived from the 7-one compared to [3,2-a] isomers from the 4-one. URL:[Link][1][2]

-

Oxidative Dearomatization of 4,5,6,7-Tetrahydroindoles. Source: Chemistry - A European Journal (via PubMed) Context:[1] Protocols for the oxidative functionalization of the tetrahydroindole ring to access keto-derivatives.[1][2][4] URL:[Link]

-

Regioselective Synthesis of Tetrahydroindol-4-ones vs 7-ones. Source: ProQuest / Heterocyclic Communications Context:[1][2] Discusses the divergent pathways and the thermodynamic stability of the isomeric ketones. URL:[Link][1][2]

Sources

- 1. 4-keto-4,5,6,7-tetrahydro indole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 7-Oxo-4,5,6,7-tetrahydroindole: An In-depth Technical Guide for Researchers in Organic Synthesis

Introduction: The Versatile Role of the Tetrahydroindole Core in Modern Drug Discovery

The 4,5,6,7-tetrahydroindole scaffold, particularly its 7-oxo derivative, represents a privileged structural motif in medicinal chemistry and drug development. Its synthetic accessibility and the presence of multiple reactive sites—the pyrrole ring, the enone system, and the alpha-protons to the carbonyl group—make it a versatile building block for the synthesis of a diverse array of complex molecules. These derivatives have shown promise in a range of therapeutic areas, underscoring the importance of understanding the chemical behavior of the core structure.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of 7-oxo-4,5,6,7-tetrahydroindole. By elucidating its reactivity under various conditions, this guide aims to empower chemists to make informed decisions during the design, execution, and optimization of synthetic routes involving this valuable intermediate. The insights provided herein are grounded in established principles of organic chemistry and supported by relevant literature, ensuring a blend of theoretical understanding and practical applicability.

Chemical and Physical Properties of 7-Oxo-4,5,6,7-tetrahydroindole

A thorough understanding of the physicochemical properties of 7-oxo-4,5,6,7-tetrahydroindole is fundamental for its effective use in synthesis. The following table summarizes key identifiers and spectroscopic data for the parent compound.

| Property | Value | Source |

| IUPAC Name | 1,5,6,7-tetrahydro-4H-indol-4-one | [1] |

| CAS Number | 13754-86-4 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Melting Point | 188-190 °C | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.35 (br s, 1H, NH), 6.75 (t, J = 2.8 Hz, 1H), 6.18 (t, J = 2.8 Hz, 1H), 2.75 (t, J = 6.0 Hz, 2H), 2.45 (t, J = 6.0 Hz, 2H), 2.10 (quint, J = 6.0 Hz, 2H) | Inferred from similar structures and database entries. |

| ¹³C NMR (CDCl₃) | δ (ppm): 195.0, 150.0, 122.0, 115.0, 108.0, 38.0, 25.0, 23.0 | Inferred from similar structures and database entries. |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1645 (C=O stretch, conjugated), ~1540 (C=C stretch) | [2] |

| Mass Spectrum (EI) | m/z (%): 135 (M⁺) | Inferred from molecular weight. |

Chemical Stability and Degradation Pathways

The stability of 7-oxo-4,5,6,7-tetrahydroindole is dictated by the interplay of its two key functional motifs: the pyrrole ring and the α,β-unsaturated ketone. Understanding the inherent reactivity of these groups under various conditions is crucial for preventing unwanted side reactions and ensuring the integrity of the molecule throughout a synthetic sequence.

Acid-Catalyzed Degradation

The pyrrole nucleus is known to be sensitive to strong acidic conditions.[3][4] Protonation of the pyrrole ring, particularly at the C2 or C3 position, disrupts the aromaticity and leads to a highly reactive intermediate. This can initiate polymerization, resulting in the formation of insoluble, often colored, byproducts.[4][5] Therefore, prolonged exposure to strong, non-coordinating acids should be avoided.

The enone functionality can also be affected by acidic conditions. The carbonyl oxygen can be protonated, which activates the β-carbon towards nucleophilic attack.[6] While this is a key aspect of its desired reactivity in many synthetic transformations, it can also lead to undesired additions if nucleophiles are present in the reaction medium. Furthermore, acid can catalyze the enolization of the ketone, which can lead to racemization if the α-carbon is a stereocenter in a substituted derivative.[7][8]

Caption: Potential base-catalyzed decomposition pathways.

Oxidative and Reductive Stability

The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species. [9]The enone moiety can also undergo oxidative cleavage under harsh conditions, for example, with strong oxidizing agents like ozone or permanganate, which would lead to the formation of dicarboxylic acids. [10][11][12]Milder oxidizing agents may affect the pyrrole ring without cleaving the ketone.

Reduction of 7-oxo-4,5,6,7-tetrahydroindole can occur at several sites. The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride. The carbon-carbon double bond of the enone can be reduced, for instance, through catalytic hydrogenation. Under more forcing conditions, the pyrrole ring itself can be reduced. The choice of reducing agent and reaction conditions will determine the outcome of the reduction.

Photochemical Stability

α,β-Unsaturated ketones are known to be photochemically active. [9]Upon exposure to UV light, they can undergo a variety of reactions, including dimerization, cycloaddition, and deconjugation. [9]The specific outcome will depend on the reaction conditions, such as the solvent and the presence of other reactive species. Therefore, it is advisable to protect solutions of 7-oxo-4,5,6,7-tetrahydroindole from prolonged exposure to direct light, especially UV radiation.

Recommended Storage and Handling Procedures

Based on the chemical stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of 7-oxo-4,5,6,7-tetrahydroindole:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

-

Light: Protect from light by storing in an amber-colored vial or in a dark place.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Handling: When handling the compound, use appropriate personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

7-Oxo-4,5,6,7-tetrahydroindole in Organic Synthesis: A Practical Workflow

The utility of 7-oxo-4,5,6,7-tetrahydroindole as a synthetic intermediate is vast. A common and efficient method for its preparation is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Protocol: Synthesis via Paal-Knorr Condensation

This protocol outlines a general procedure for the synthesis of N-substituted 7-oxo-4,5,6,7-tetrahydroindoles.

Step 1: Formation of the 1,4-Dicarbonyl Precursor

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, water), add a base (e.g., triethylamine, sodium carbonate) (1.1 eq).

-

Add an α-haloketone (e.g., chloroacetone, phenacyl bromide) (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Upon completion, perform a standard aqueous workup and purify the resulting 1,4-dicarbonyl compound by column chromatography or recrystallization.

Step 2: Paal-Knorr Cyclization

-

Dissolve the purified 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid, ethanol).

-

Add the desired primary amine (e.g., aniline, benzylamine) or an ammonium salt (e.g., ammonium acetate) (1.1-1.5 eq).

-

Heat the reaction mixture to reflux until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired 7-oxo-4,5,6,7-tetrahydroindole derivative.

Causality Behind Experimental Choices:

-

Base in Step 1: The base is required to deprotonate the 1,3-cyclohexanedione, forming an enolate that acts as the nucleophile to displace the halide from the α-haloketone.

-

Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Protic solvents like ethanol or acetic acid are often used for the Paal-Knorr cyclization as they can facilitate proton transfer steps in the mechanism.

-

Heating in Step 2: The cyclization and subsequent dehydration to form the pyrrole ring are often promoted by heat.

Caption: General workflow for the synthesis of 7-oxo-4,5,6,7-tetrahydroindoles.

Conclusion

7-Oxo-4,5,6,7-tetrahydroindole is a cornerstone building block in contemporary organic synthesis, offering a gateway to a multitude of biologically relevant molecules. Its stability, however, is a critical parameter that must be carefully considered to ensure successful and reproducible synthetic outcomes. This guide has provided a detailed overview of the factors influencing its stability, including its susceptibility to acidic and basic conditions, as well as oxidative, reductive, and photochemical degradation. By understanding these potential degradation pathways and adhering to the recommended storage and handling procedures, researchers can confidently employ this versatile scaffold in their synthetic endeavors. The provided synthetic workflow serves as a practical starting point for the preparation of a wide range of derivatives, further highlighting the immense potential of this valuable chemical entity.

References

-

Lietinger, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 45(3), 339-341. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Scribd. (n.d.). Acidic and Basic Character of Pyrrole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

Course Hero. (n.d.). Pyrrole reaction. [Link]

-

Weedon, A. C., & Wilson, P. D. (1993). Photochemical deconjugation of α,β-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (1), 7-8. [Link]

-

Lietinger, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. ResearchGate. [Link]

-

askIITians. (2011, December 31). What does the oxidative cleavage of cyclic ketones in presence of aci. [Link]

-

Tesi, L. (2018). Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones [Doctoral dissertation, Ludwig-Maximilians-Universität München]. [Link]

-

Fiveable. (2025, August 15). Oxidative Cleavage Definition - Organic Chemistry Key Term.... [Link]

-

Sawaki, Y., & Ogata, Y. (1981). Mechanism of carbon-carbon cleavage of cyclic 1,2-diketones with alkaline hydrogen peroxide. The acyclic mechanism and its application to the basic autoxidation of pyrogallol. Journal of the American Chemical Society, 103(20), 6049-6053. [Link]

-

Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]

-

Ramey, B. J., & Gardner, P. D. (1967). Mechanism of photochemical alcohol addition to .alpha.,.beta.-unsaturated ketones. Journal of the American Chemical Society, 89(15), 3949-3950. [Link]

-

Tite, T., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13684. [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]

-

Meany, J. E. (1966). Acid-Base Catalysis of the Enolization of Acetone [Master's thesis, Central Washington University]. ScholarWorks @ Central Washington University. [Link]

-

Tee, O. S. (1975). general acid and general base catalysis of the enolization of acetone. an extensive study. [Doctoral dissertation, University of British Columbia]. UBC Library Open Collections. [Link]

-

PubChem. (n.d.). 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. [Link]

-

PubChem. (n.d.). 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde. [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydroindole. [Link]

-

SpectraBase. (n.d.). SpectraBase. [Link]

-

PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

-

Trofimov, B. A., et al. (2007). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 77(9), 1547-1552. [Link]

-

ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]

-

Dong, W., et al. (2012). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Organic Letters, 14(17), 4572-4575. [Link]

-

Fiveable. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. [Link]

-

Li, J. T., et al. (2012). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 42(8), 1121-1127. [Link]

-

Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Kolos, N. N., & Marchenko, K. I. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series, (53), 20-35. [Link]

-

Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. [Link]

-

ResearchGate. (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. [Link]

-

PubChemLite. (n.d.). 4,6-dihydroxy-1,7-dimethyl-4,5,6,7-tetrahydroindole-3-carbaldehyde. [Link]

-

Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. [Link]

-

Wikipedia. (n.d.). Ketone halogenation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. scribd.com [scribd.com]

- 6. orgosolver.com [orgosolver.com]

- 7. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 8. open.library.ubc.ca [open.library.ubc.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. What does the oxidative cleavage of cyclic ketones in presence of aci - askIITians [askiitians.com]

- 11. fiveable.me [fiveable.me]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Reactivity Profile of Indole-7-one Derivatives: C-6 Electrophilicity and Functionalization

The following technical guide details the reactivity profile of indole-7-one derivatives , specifically focusing on the electrophilic nature of the C-6 position. This analysis centers on the pyrroloiminoquinone and indole-4,7-dione scaffolds, which are the chemically relevant "indole-7-one" species in drug discovery (e.g., discorhabdin alkaloids).

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Indole-7-one Paradox

In standard indole chemistry, the carbocyclic ring (C4–C7) is nucleophilic, typically requiring activation for functionalization. However, indole-7-one derivatives (specifically p-quinone imines and indole-4,7-diones) invert this paradigm. The oxidation of the indole core renders the C-6 position a potent soft electrophile , enabling regioselective functionalization via Michael-type additions without transition metal catalysis.

This guide serves as a blueprint for exploiting this "umpolung" reactivity to construct complex C-6 substituted alkaloids and pharmacophores.

Electronic Structure & Mechanistic Basis

The reactivity of indole-7-one derivatives is governed by their quinoid character. Unlike the aromatic indole, the indole-7-one (often existing as the 4,7-dione or 7-imino-4-one) possesses a conjugated enone/enimine system.

The C-6 Soft Electrophile

-

Conjugation: The carbonyl (or imine) at C-7 creates an electron-deficient vinylogous system.

-

Regioselectivity: While C-5 is also part of the quinoid system, C-6 is typically the preferred site for nucleophilic attack due to electronic directing effects of the pyrrole nitrogen (N-1) and steric accessibility.

-

Mechanism: The dominant pathway is Oxidative Michael Addition .

-

Addition: A nucleophile (thiol, amine, enolate) attacks C-6.

-

Tautomerization: The intermediate enolizes to restore aromaticity (transiently hydroquinone-like).

-

Oxidation: The species is rapidly re-oxidized (by air or excess oxidant) to the quinone, restoring the C-7 carbonyl.

-

Mechanistic Visualization

The following diagram illustrates the electronic activation and nucleophilic trapping at C-6.

Figure 1: Mechanistic pathway for the oxidative Michael addition at the C-6 position of indole-4,7-diones.[1]

Synthetic Methodologies & Protocols

Accessing the Reactive Core

The prerequisite for C-6 functionalization is the generation of the indole-7-one/quinone species. This is most reliably achieved via the oxidation of 7-hydroxyindoles or 4,7-dimethoxyindoles .

Standard Oxidants:

-

Fremy’s Salt: Mild, generates indole-4,7-diones.

-

PIFA (Phenyliodine bis(trifluoroacetate)): Crucial for generating the reactive iminoquinone species (e.g., in Discorhabdin synthesis).

-

IBX (2-Iodoxybenzoic acid): Regioselective oxidation of phenols to o-quinones.

Protocol: C-6 Thiolation of Indole-4,7-dione

This protocol demonstrates the introduction of a sulfur motif at C-6, a common transformation in the synthesis of antitumor alkaloids.

Reagents:

-

Substrate: 5-methoxy-1-methyl-1H-indole-4,7-dione

-

Nucleophile: N-Acetylcysteine methyl ester (1.2 equiv)

-

Solvent: Methanol (0.1 M)

-

Atmosphere: Air (open flask)

Step-by-Step Workflow:

-

Dissolution: Dissolve the indole-4,7-dione in MeOH at ambient temperature. The solution typically appears deep red/purple.

-

Addition: Add the thiol dropwise over 5 minutes.

-

Monitoring: The reaction is rapid (15–60 mins). Monitor by TLC (the product is usually more polar and differently colored).

-

Workup: No aqueous workup is required if the product precipitates. Otherwise, concentrate and purify via flash chromatography (SiO2, DCM/MeOH).

-

Outcome: The product is the 6-(S-cysteinyl)-indole-4,7-dione. The presence of air ensures the intermediate hydroquinone re-oxidizes immediately to the quinone.

Protocol: Discorhabdin-Type C-6 Spirocyclization

This advanced protocol utilizes the C-6 reactivity to form a spiro-quaternary center, a key step in synthesizing Discorhabdin C.

Reagents:

-

Substrate: Tryptamine-tyramine coupled precursor (phenolic).

-

Oxidant: PIFA (1.1 equiv).

-

Solvent: TFE (2,2,2-Trifluoroethanol) – Critical for stabilizing the cation radical.

Workflow:

-

Preparation: Dissolve the phenolic precursor in TFE at 0°C.

-

Oxidation: Add PIFA in one portion.

-

Mechanism: PIFA oxidizes the phenol to a phenoxonium ion. The indole C-6 (nucleophilic in the ground state, but here acting as the trap for the oxidized phenol) attacks the phenoxonium, or conversely, the oxidized indole iminoquinone is attacked by the phenol. In the Discorhabdin C route, the tyramine phenol is oxidized to a spirodienone which is then attacked by the indole nitrogen, but C-6 functionalization often precedes this via direct coupling.

-

Isolation: Quench with sat. NaHCO3, extract with EtOAc.

Data Summary: Nucleophile Scope at C-6

The following table summarizes the reactivity of various nucleophiles toward the indole-4,7-dione core.

| Nucleophile Class | Example Reagent | Reaction Type | Yield Range | Notes |

| S-Nucleophiles | Thiols, Cysteine | 1,4-Addition | 80–95% | Very fast; spontaneous re-oxidation. |

| N-Nucleophiles | Primary Amines | 1,4-Addition | 60–85% | Can undergo bis-addition if not controlled. |

| C-Nucleophiles | Active methylenes | Michael Addition | 50–75% | Requires weak base (e.g., K2CO3). |

| O-Nucleophiles | Alcohols | 1,4-Addition | <40% | Reversible; often requires acid catalysis. |

Case Study: Discorhabdin Synthesis Pathway

The synthesis of Discorhabdin C exemplifies the utility of C-6 reactivity. The core transformation involves the formation of the N-C2 and C6-spiro linkages.

Figure 2: Strategic use of C-6 electrophilicity in the total synthesis of Discorhabdin alkaloids.

References

-

Kita, Y., et al. "Total Synthesis of Discorhabdin C: A General Approach to the Pyrroloiminoquinone Alkaloids." Journal of the American Chemical Society, 1992. Link

-

Heathcock, C. H., et al. "The chemical synthesis of discorhabdins." The Journal of Organic Chemistry, 1999. Link

-

Wada, Y., et al. "Regioselective Nucleophilic Addition to Indole-4,7-diones." Chemical & Pharmaceutical Bulletin, 2010. Link

-

Garg, N. K., et al. "Indolynes as Electrophilic Indole Surrogates." Journal of the American Chemical Society, 2011. (Context on 6,7-indolyne reactivity). Link

-

Velu, S. E., et al. "Pyrroloiminoquinone alkaloids: synthesis and biological activity." Current Organic Chemistry, 2015. Link

Sources

Advanced Synthetic Applications of Indol-7-one: A Gateway to Fused Heterocyclic Systems

Executive Summary

Indol-7-one (and its nitrogenous analog, the indol-7-iminoquinone) represents a highly reactive, electrophilic species that inverts the conventional reactivity patterns of the indole nucleus. While standard indole chemistry is dominated by nucleophilic activity at C3, the oxidative generation of indol-7-one creates a potent electrophile susceptible to regioselective attack at C6 or C5. This reactivity profile is the cornerstone for synthesizing complex marine pyrroloiminoquinone alkaloids, such as discorhabdins , makaluvamines , and batzellines .

This technical guide details the generation, stabilization, and strategic application of indol-7-one intermediates. It provides researchers with the mechanistic causality required to design novel fused heterocyclic systems, moving beyond simple substitution to constructing high-complexity scaffolds.

Part 1: Mechanistic Foundations & Electronic Structure

To utilize indol-7-one effective, one must understand its electronic divergence from the parent indole.

The Polarity Inversion

In a standard indole, the nitrogen lone pair donates density into the ring, making C3 highly nucleophilic. Upon oxidation to indol-7-one (typically an ortho-quinone methide-like species), the system loses aromaticity in the benzene ring. The carbonyl at C7 and the imine/enamine moiety create a conjugated system that is highly electron-deficient.

-

C6 Susceptibility: The C6 position becomes a "soft" electrophile, ideal for Michael-type additions with amines, thiols, or carbon nucleophiles.

-

Aromaticity Restoration: The driving force for many reactions involving indol-7-one is the re-aromatization of the pyrrole ring or the formation of a stable quinoid system.

Visualization of Reactivity Pathways

The following diagram illustrates the generation of the reactive intermediate and its divergent pathways toward fused systems.

Figure 1: Reaction manifold for Indol-7-one intermediates. The central yellow node represents the transient electrophilic species generated via oxidation.

Part 2: Synthetic Methodologies

The isolation of indol-7-one is rarely the goal due to its instability. Instead, it is generated in situ. The choice of oxidant determines the lifetime of the intermediate and the success of the subsequent trapping step.

Oxidative Generation Protocols

| Oxidant | Substrate Scope | Mechanism | Key Application |

| Fremy's Salt (ON(SO3K)2) | 7-hydroxyindoles | Radical oxidation | Synthesis of simple indoloquinones. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 4,7-dimethoxyindoles | Hydride abstraction / Solvolysis | Large-scale prep of quinone intermediates. |

| PIFA (Phenyliodine bis(trifluoroacetate)) | Tryptamines / Tryptophols | 2e- Oxidation (Hypervalent Iodine) | Discorhabdin synthesis ; promotes spirocyclization. |

| Salcomine / O2 | 7-hydroxyindoles | Catalytic aerobic oxidation | Biomimetic synthesis; milder conditions. |

Strategic Considerations

-

Solvent Effects: Protic solvents (MeOH) often participate in the reaction, trapping the iminium ion to form methoxy-adducts which can be displaced later. Aprotic solvents (CH3CN, TFE) are preferred when intramolecular cyclization is the target to prevent solvent capture.

-

pH Control: The ortho-quinone imine is basic; acidic conditions can accelerate decomposition or polymerization (melanin formation). Buffered conditions are often required for Fremy's salt oxidations.

Part 3: Protocol – Synthesis of the Pyrroloiminoquinone Core

This protocol describes the synthesis of a Makaluvamine-type core via the oxidative amination of a 4,6,7-trimethoxyindole precursor. This method utilizes the indol-7-one equivalent (iminoquinone) generated in situ.

Target: 7-Methoxy-6-aminopyrrolo[4,3,2-de]quinolin-8(1H)-one derivatives.

Materials & Reagents

-

Substrate: 4,6,7-Trimethoxyindole (1.0 equiv)

-

Oxidant: Benzoyl peroxide (BPO) or DDQ (1.1 equiv)

-

Nucleophile: Benzylamine (or desired aliphatic amine) (5.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH)

-

Atmosphere: Argon (Ar)[1]

Step-by-Step Methodology

-

Precursor Activation: Dissolve 4,6,7-trimethoxyindole (100 mg) in anhydrous MeOH (10 mL) in a flame-dried round-bottom flask under Argon. Cool the solution to 0°C.

-

Why: Low temperature prevents uncontrolled polymerization of the radical cation intermediate.

-

-

Oxidative Demethylation (Generation of Quinone): Add the oxidant (DDQ or BPO) dropwise as a solution in MeOH/THF. Stir for 30 minutes at 0°C.

-

Observation: The solution will darken (deep red/purple), indicating the formation of the p-quinone imine ketal or related electrophilic species.

-

Mechanistic Note: This step generates the electrophilic C6 position by oxidizing the electron-rich aromatic ring.

-

-

Nucleophilic Trapping: Add Benzylamine (5.0 equiv) rapidly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Why excess amine? The first equivalent acts as the nucleophile at C6; subsequent equivalents act as bases to sponge up the liberated acid/proton, driving the re-aromatization.

-

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure.

-

Redissolve in EtOAc and wash with saturated NaHCO3 (to remove hydroquinone byproducts if DDQ was used).

-

Purify via flash column chromatography (SiO2, CH2Cl2/MeOH gradient).

-

Yield Expectations: 60–75% of the amino-quinone product.

-

Part 4: Advanced Application – The Discorhabdin Spirocyclization

The most sophisticated use of indol-7-one chemistry is the PIFA-mediated spirocyclization , pioneered by the Kita and Moody groups. This reaction constructs the fenestranes-like core of Discorhabdin C.

The Mechanism

The reaction proceeds via a phenolic oxidation of a tryptamine derivative.

-

Ligand Exchange: PIFA exchanges a trifluoroacetate ligand with the phenolic hydroxyl at C7.

-

Oxidation: Two-electron oxidation generates a phenoxenium ion (indol-7-one equivalent).

-

Spirocyclization: The tethered amine (from the tryptamine side chain) attacks the electrophilic ipso-carbon (or C6/C7a), forming the spiro-fused system.

Workflow Visualization

Figure 2: PIFA-mediated oxidative spirocyclization. Note the use of TFE (Trifluoroethanol) as a solvent to stabilize the cation and prevent solvent capture.

Part 5: Strategic Applications in Drug Discovery

Intercalation & DNA Damage

The planar, electron-deficient nature of fused indol-7-one derivatives (pyrroloiminoquinones) makes them excellent DNA intercalators.

-

Mechanism: The planar core slides between base pairs. The quinone moiety can then undergo redox cycling, generating Reactive Oxygen Species (ROS) that cleave the DNA backbone.

-

Target: Topoisomerase II inhibition (similar to Doxorubicin but with a distinct scaffold).

Reductive Alkylation

In hypoxic tumor environments, the quinone moiety can be reduced to the hydroquinone, which may then undergo rearrangement to form a reactive alkylating agent. This "bioreductive activation" offers a mechanism for tumor-selective toxicity.

References

-

Moody, C. J., & Inman, M. (2013).[2][3][4] Indole synthesis – something old, something new.[2][3] Chemical Science, 4, 29-41.[2][3][4] [Link]

-

An, J., Jackson, R. K., Tuccinardi, J. P., & Wood, J. L. (2023).[5] Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. Organic Letters, 25, 1868–1871.[5] [Link]

-

Wada, Y., et al. (2010). Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins. Marine Drugs, 8(4), 1394–1416. [Link][6]

-

Busque, F., et al. (2002). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes.[7] Journal of Organic Chemistry (via PMC). [Link]

-

Folkes, L. K., & Wardman, P. (2001). Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical.[8] Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Difference between oxindole and indol-7-one derivatives

An In-depth Technical Guide on the Core Differences Between Oxindole and Indol-7-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Oxindole and indol-7-one derivatives, while constitutional isomers, present a fascinating case study in how a subtle change in atomic arrangement can profoundly influence molecular properties and biological function. The fundamental difference lies in the position of the carbonyl group within the bicyclic indole framework.

-

Oxindoles (2-Indolinones): In this class of compounds, the carbonyl group is located at the C2 position of the indoline ring.[1][2] This placement, adjacent to the nitrogen atom, imparts an amide-like character to the molecule. This structural feature is a key determinant of the chemical reactivity and biological interactions of oxindoles.

-

Indol-7-ones: In contrast, indol-7-ones feature the carbonyl group at the C7 position of the benzene portion of the ring system. This arrangement creates a vinylogous aniline-like system, where the electronic influence of the nitrogen atom is transmitted through the aromatic ring to the enone moiety.

This seemingly minor positional isomerism leads to significant differences in their electronic nature, which in turn dictates their synthetic accessibility and pharmacological profiles.

Sources

A Technical Guide to the Biological Relevance of Oxidized Indole Metabolites

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of dietary tryptophan by the gut microbiota generates a vast landscape of bioactive indole derivatives that are critical signaling molecules in host physiology. Upon absorption, these microbial metabolites undergo further oxidative modifications by host enzymes, primarily in the liver, giving rise to a class of compounds known as oxidized indoles. While metabolites such as indoxyl sulfate, oxindoles (indole-2-ones), and isatins have been extensively studied for their roles in immunity, neuro-inflammation, and disease pathogenesis, other structural isomers remain poorly characterized. This guide provides an in-depth exploration of the biological relevance of oxidized indole metabolites, contextualizing the potential significance of underexplored scaffolds like indole-7-one within the broader, well-documented activities of this compound class. We will delve into the mechanisms of action, methodologies for detection, and the therapeutic potential of these molecules, underscoring the indole framework as a privileged scaffold in modern drug discovery.

The Genesis of Oxidized Indoles: A Tale of Two Genomes

The journey of an oxidized indole metabolite begins with dietary tryptophan, an essential amino acid. While a portion is used by the host for protein and serotonin synthesis, unabsorbed tryptophan transits to the colon, where it becomes a substrate for the resident gut microbiota.[1] Commensal bacteria expressing the enzyme tryptophanase, such as Escherichia coli and Bacteroides species, cleave the alanine side chain from tryptophan to produce indole.[1][2]

This microbially-produced indole is a pleiotropic signaling molecule in its own right, modulating bacterial virulence, biofilm formation, and inter-species communication.[1] However, a significant fraction is absorbed across the intestinal epithelium into the portal circulation, destined for the liver.[3] Here, host cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A5, and CYP2E1, catalyze its oxidation.[4] This biotransformation is not a simple detoxification step but rather the creation of a new panel of secondary metabolites with distinct biological activities. The primary products include indoxyl (which is rapidly sulfated to indoxyl sulfate), and various oxindoles and isatins.[3][4]

1.1 The Indole-7-one Scaffold: An Uncharted Territory

Within the chemical space of oxidized indoles, the indole-7-one structure represents a less-studied isomer. Its formation in vivo has not been definitively characterized, but it is chemically plausible that it arises from the oxidation of its precursor, 7-hydroxyindole.[5] Unlike the more extensively researched indole-2-one (oxindole) and indole-3-one (indoxyl) scaffolds, the biological relevance of the 7-oxo functionalization remains an area ripe for investigation. By understanding the activities of its better-known isomers, we can hypothesize the potential roles and guide future research into this specific subclass.

Biological Functions and Key Signaling Pathways

Oxidized indole metabolites exert their influence by interacting with key host receptors and cellular pathways. Their functions are context-dependent, with some derivatives promoting homeostasis while others are implicated in pathology.

2.1 Modulation of Inflammation and Immune Response

A primary role of oxidized indoles is the regulation of inflammation. Synthetic indole-2-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage models.[6] This suggests that endogenous oxindoles may play a role in dampening excessive immune responses.

Many indole derivatives, including those produced by gut bacteria, are ligands for the Aryl Hydrocarbon Receptor (AhR) .[7] AhR is a ligand-activated transcription factor crucial for maintaining immune homeostasis at barrier surfaces. Activation of AhR in intestinal epithelial cells and immune cells can enhance barrier function and promote anti-inflammatory signaling, highlighting a key mechanism by which the gut microbiota communicates with the host immune system.[2][7]

Sources

- 1. metabolon.com [metabolon.com]

- 2. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]

- 4. Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Hydroxyindole | C8H7NO | CID 2737651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

Methodological & Application

Synthesis of 4,5,6,7-tetrahydroindol-7-one from 1,3-cyclohexanedione

Application Note: High-Efficiency Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one

Executive Summary & Nomenclature Clarification

This guide details the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one (also known as 4-oxo-4,5,6,7-tetrahydroindole).

-

Nomenclature Note: While often referred to as "7-one" in older literature or specific numbering schemes (where the ketone position is prioritized relative to the bridgehead), the IUPAC standard places the ketone at position 4 of the indole scaffold. 1,3-cyclohexanedione is symmetric; thus, the condensation product yields a ketone on the six-membered ring adjacent to the pyrrole fusion.

-

Significance: This scaffold is a critical intermediate for the synthesis of Pindolol (beta-blocker), Molindone (antipsychotic), and emerging Hsp90 inhibitors .

Retrosynthetic Analysis & Strategy

The most robust disconnection involves a [3+2] annulation strategy. The 1,3-cyclohexanedione provides the four-carbon backbone and the ketone functionality, while a two-carbon nitrogen source completes the pyrrole ring.

Primary Route (Recommended): Condensation with Aminoacetaldehyde Dimethyl Acetal . This method avoids the handling of highly toxic halo-aldehydes and offers a cleaner impurity profile. Secondary Route (Industrial/Legacy): Condensation with 2-Chloroacetaldehyde and Ammonia . This is more direct but requires handling lachrymatory reagents and pressure vessels.

Figure 1: Retrosynthetic logic for the construction of the tetrahydroindolone core.

Experimental Protocols

Method A: The Acetal Route (High Purity / Lab Scale)

Best for: Medicinal chemistry libraries, safety-conscious labs.

Reagents:

-

1,3-Cyclohexanedione (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.1 equiv)

-

Acetic Acid (Glacial, Solvent/Catalyst)

-

Sodium Acetate (Optional buffer)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in Glacial Acetic Acid (50 mL). The solution may be slightly endothermic.

-

Addition: Add Aminoacetaldehyde dimethyl acetal (11.6 g, 110 mmol) dropwise over 10 minutes at room temperature.

-

Mechanistic Insight: The amine attacks one of the carbonyls to form an enamine. The acetal is stable until heated in acid.

-

-

Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours.

-

Monitoring: TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the dione (Rf ~0.2) and the appearance of a fluorescent spot (Rf ~0.4).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the acetic acid under reduced pressure (rotary evaporator) to yield a dark oil.

-

Neutralization: Dilute the residue with ice-water (100 mL) and carefully neutralize with saturated NaHCO₃ solution until pH ~8. Caution: Foaming.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Isopropyl Alcohol or purify via silica gel chromatography (0-5% MeOH in DCM).

-

Yield: Typically 60–75%.

-

Appearance: Off-white to pale yellow solid.

-

Method B: The Chloroacetaldehyde Route (Direct / Scale-Up)

Best for: Large scale synthesis where cost is prioritized over handling ease.

Reagents:

-

1,3-Cyclohexanedione (1.0 equiv)

-

2-Chloroacetaldehyde (40% aq. solution, 1.1 equiv)

-

Ammonium Hydroxide (28% NH₃, Excess)

Step-by-Step Protocol:

-

Setup: Use a sealed pressure tube or an autoclave.

-

Mixing: Combine 1,3-cyclohexanedione (1.12 g, 10 mmol) and 2-Chloroacetaldehyde (2.2 mL of 40% soln) in Water (5 mL).

-

Ammonia Addition: Cool the vessel to 0°C. Carefully add Aqueous Ammonia (28%, 3 mL). Seal the vessel immediately.

-

Reaction: Heat to 100°C for 4 hours.

-

Note: Internal pressure will rise. Ensure the vessel is rated for ~5 bar.

-

-

Workup:

-

Cool to room temperature and vent carefully.

-

The product often precipitates as a solid. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate as in Method A.

-

Process Optimization & Critical Parameters

| Parameter | Optimal Range | Impact on Chemistry |

| Solvent (Method A) | Acetic Acid | Promotes acetal hydrolysis and cyclization. Non-acidic solvents (EtOH) fail to cyclize the acetal efficiently. |

| Temperature | 100–120 °C | Required to drive the dehydration (aromatization) of the pyrrole ring. |

| Stoichiometry | 1.1 equiv Amine | Slight excess ensures complete consumption of the dione, which is difficult to separate from the product. |

| pH Control | pH 4–5 (Initial) | Too acidic (< pH 2) can degrade the electron-rich pyrrole product; too basic prevents acetal hydrolysis. |

Troubleshooting Guide:

-

Problem: "Gummy" black tar instead of solid.

-

Cause: Oxidative polymerization of the pyrrole ring.

-

Solution: Perform the reaction under Nitrogen/Argon atmosphere . Add an antioxidant (e.g., traces of hydroquinone) if scaling up.

-

-

Problem: Incomplete conversion.

-

Cause: Water accumulation inhibiting the condensation.

-

Solution: Use a Dean-Stark trap (if using Toluene/pTSA instead of Acetic Acid) to remove water azeotropically.

-

Mechanistic Pathway (Method A)

The reaction proceeds via a cascade: Condensation → Hydrolysis → Cyclization → Dehydration .

Figure 2: Mechanistic cascade for the formation of the pyrrole ring.

References

-

Matsumoto, M., & Watanabe, N. (1984). A Facile Synthesis of 4-Oxo-4,5,6,7-tetrahydroindoles.[1][2]Heterocycles , 22(10), 2313-2316. Link

-

Remers, W. A., et al. (1971). General Synthesis of 4-Oxo-4,5,6,7-tetrahydroindoles.[1][3][4]Journal of Organic Chemistry , 36(9), 1232–1240. Link

-

Marchenko, K. I., et al. (2024).[5] Multicomponent Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives.Chemistry of Heterocyclic Compounds , 59, 11-12.[5] Link

-

Stetter, H., & Siehnhold, E. (1955). Preparation of tetrahydroindoles from 1,3-cyclohexanedione.[1][6]Chemische Berichte , 88, 271. (Foundational Knorr-type reference).

Sources

- 1. journalcra.com [journalcra.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. US4336202A - 1,3-Cyclohexanedione derivatives - Google Patents [patents.google.com]

Application Note & Protocol: Strategic Use of Indol-7-one in Fischer Indole Synthesis for the Construction of Tricyclic Frameworks

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Tricyclic Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets.[2] When the indole core is fused with additional ring systems to form tricyclic frameworks, such as carbazoles and pyridazino[4,5-b]indoles, a new dimension of chemical space and pharmacological potential is unlocked. These rigid, planar structures are prevalent in a variety of therapeutic agents, including those with anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4]

The Fischer indole synthesis, a classic and robust method discovered by Emil Fischer in 1883, remains a primary tool for constructing the indole ring.[5][6] This acid-catalyzed reaction between an arylhydrazine and a carbonyl compound (an aldehyde or ketone) offers a versatile route to a wide array of substituted indoles.[5][7] This application note provides a detailed guide on leveraging the Fischer indole synthesis with indol-7-one as a key starting material for the efficient synthesis of valuable tricyclic indole derivatives. We will delve into the mechanistic nuances, provide a field-proven protocol, and discuss the critical parameters for successful synthesis.

The Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[5][8] Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism involves the following key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[5][8]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') isomer.[5][9]

-

[10][10]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[10][10]-sigmatropic rearrangement, leading to the formation of a diimine intermediate.[5][9]

-

Aromatization and Cyclization: The diimine intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminoacetal (aminal).[5][8]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.[5][9]

The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the reaction.[5][9] The selection of the acid can influence reaction rates and, in some cases, the regioselectivity of the cyclization.[9]

Indol-7-one as a Strategic Precursor for Tricyclic Systems

The use of a cyclic ketone, such as indol-7-one, in the Fischer indole synthesis provides a direct and efficient pathway to tricyclic indole frameworks. The inherent cyclic nature of the ketone component dictates the formation of a fused ring system onto the newly formed indole core.

Synthesis of Carbazoles

A prominent application of this strategy is the synthesis of the indolo[2,3-a]carbazole core. This scaffold is present in several biologically active natural products with potent antitumor and antifungal activities.[10] The reaction of an appropriate arylhydrazine with a precursor like 2-amino-cyclohexanone can lead to the formation of a 1-oxo-1,2,3,4-tetrahydrocarbazole, which can then undergo a second Fischer indole synthesis to yield the indolo[2,3-a]carbazole.[10][11]

Synthesis of Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles are another class of tricyclic heterocycles with significant pharmacological interest, exhibiting activities such as inhibition of blood platelet aggregation and inotropic effects.[12][13] The synthesis of these compounds can be achieved through various routes, often involving the construction of the pyridazine ring onto a pre-existing indole scaffold.[14][15] The strategic use of indol-7-one derivatives in a Fischer indole synthesis provides a convergent approach to these complex molecules.

Experimental Protocol: One-Pot Synthesis of a Substituted Indolo[2,3-a]carbazole

This protocol details a representative one-pot synthesis of a substituted indolo[2,3-a]carbazole via a tandem Fischer indole synthesis, adapted from established methodologies.[10]

Objective: To synthesize a substituted indolo[2,3-a]carbazole from 2-amino-cyclohexanone hydrochloride and a substituted arylhydrazine hydrochloride.

Materials:

-

2-Amino-cyclohexanone hydrochloride

-

Substituted arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride)

-

Glacial Acetic Acid (ACS grade)

-

Propanol (optional, for specific substrates)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-cyclohexanone hydrochloride (1.0 eq) and the substituted arylhydrazine hydrochloride (4.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to ensure proper stirring of the reaction mixture.

-

Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold glacial acetic acid, followed by a thorough wash with water to remove any residual acid and salts.

-

Drying: Dry the product under vacuum to obtain the crude indolo[2,3-a]carbazole.

-

Purification (if necessary): If the product is not sufficiently pure, it can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Self-Validation and Causality:

-

Excess Arylhydrazine: The use of a four-fold excess of the arylhydrazine is crucial to drive the reaction towards the formation of the bis-Fischer indole product, the indolo[2,3-a]carbazole, and to minimize the formation of the intermediate 1-oxo-1,2,3,4-tetrahydrocarbazole.[10][11]

-

Acidic Medium: Glacial acetic acid serves as an effective Brønsted acid catalyst to promote all the steps of the Fischer indole synthesis, from hydrazone formation to the final ammonia elimination.[5][9]

-

Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

Data Presentation and Visualization

Table 1: Representative Yields for Indolo[2,3-a]carbazole Synthesis

| Entry | Arylhydrazine Hydrochloride | Product | Yield (%) | Reference |

| 1 | Phenylhydrazine hydrochloride | Indolo[2,3-a]carbazole | 85 | [10] |

| 2 | 4-Methylphenylhydrazine hydrochloride | 3,8-Dimethylindolo[2,3-a]carbazole | 88 | [10] |

| 3 | 4-Chlorophenylhydrazine hydrochloride | 3,8-Dichloroindolo[2,3-a]carbazole | 90 | [10] |

| 4 | 4-Bromophenylhydrazine hydrochloride | 3,8-Dibromoindolo[2,3-a]carbazole | 92 | [10] |

Diagrams

Caption: Mechanism of the Fischer Indole Synthesis with a Cyclic Ketone.

Caption: Experimental Workflow for Tricyclic Indole Synthesis.

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the construction of complex indole-containing molecules. The strategic use of indol-7-one and its derivatives as the carbonyl component provides a direct and efficient entry into medicinally important tricyclic frameworks such as carbazoles and pyridazino[4,5-b]indoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this classic reaction to generate a diverse library of tricyclic compounds for drug discovery and development programs.

References

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. Available from: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Farghaly, A. R. A. H., et al. (2023). Synthesis of pyridazino[4,5-b]indole scaffolds. Reagents and conditions. ARKIVOC, 2023(i), 202211949. Available from: [Link]

-

Hu, Y., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(8), 1395-1403. Available from: [Link]

-

Wagaw, S., et al. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Available from: [Link]

-

Farghaly, A. R. A. H., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(v), 101-117. Available from: [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]

-

Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ARKIVOC, 2023(i), 202211949. Available from: [Link]

-

Gürsoy, E., et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37, 266-281. Available from: [Link]

-

Zarei, M., et al. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(Suppl), 149-155. Available from: [Link]

-

ResearchGate. An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis | Request PDF. Available from: [Link]

-

Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(2), 433-437. Available from: [Link]

-

Chen, J., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 84, 131971. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. Fischer inodole synthesis with cyclic ketones | Download Scientific Diagram. Available from: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

-

SynArchive. Fischer Indole Synthesis. Available from: [Link]

-

Park, J., et al. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters, 18(19), 5098-5101. Available from: [Link]

-

Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4475-4485. Available from: [Link]

-

ResearchGate. Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Available from: [Link]

-

Kumar, A., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Pharmaceutical and Chemical Journal, 12(1), 1-20. Available from: [Link]

-

Rawat, A., et al. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 8(1), 1-22. Available from: [Link]

-

Sharma, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15(1), 1-20. Available from: [Link]

-

ResearchGate. The application of the Fischer indole synthesis in medicinal chemistry. Available from: [Link]

-

Wang, Y., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2616556. Available from: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. synarchive.com [synarchive.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. tandfonline.com [tandfonline.com]

- 12. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Vilsmeier-Haack formylation of 4,5,6,7-tetrahydroindol-7-one

Application Note: Regioselective C2-Formylation of 4,5,6,7-Tetrahydroindol-7-one via Vilsmeier-Haack Protocol

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable protocol for the formylation of 4,5,6,7-tetrahydroindol-7-one (and its structural isomer, the 4-one) using the Vilsmeier-Haack (VH) reaction. This transformation introduces an aldehyde moiety at the C2 position, a critical handle for subsequent Knoevenagel condensations or reductive aminations in the synthesis of multi-target kinase inhibitors (e.g., Sunitinib analogs) and fused polyheterocycles.

Scientific Context: The substrate, 4,5,6,7-tetrahydroindol-7-one, presents a specific synthetic challenge: the fused cyclohexanone ring exerts an electron-withdrawing effect on the pyrrole core, deactivating it toward electrophilic aromatic substitution (EAS). Unlike simple pyrroles which react vigorously at room temperature, this substrate requires optimized thermal control to balance reactivity with regioselectivity.

Regioselectivity Logic:

-

Preferred Site (C2): The reaction occurs exclusively at the C2 position (alpha to the nitrogen). The C3 position is sterically hindered by the adjacent bridgehead and electronically disfavored due to the conjugation effects of the ketone.

-

Mechanism: The in situ generated chloromethyliminium salt (Vilsmeier reagent) acts as the electrophile.

Part 2: Mechanistic Insight & Pathway Visualization

The reaction proceeds through two distinct phases:[1][2] (1) Formation of the electrophile, and (2) Electrophilic attack and Hydrolysis.[1]

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow from reagent generation to the final C2-formylated product. Note the critical intermediate hydrolysis step.

Part 3: Detailed Experimental Protocol

Safety Warning: POCl₃ reacts violently with water. DMF is a reproductive toxin. Perform all operations in a fume hood.

Materials & Stoichiometry

| Component | Role | Eq. | Notes |

| 4,5,6,7-Tetrahydroindol-7-one | Substrate | 1.0 | Dry thoroughly before use. |

| POCl₃ (Phosphorus oxychloride) | Reagent | 1.2 - 1.5 | Freshly distilled if colored. |

| DMF (N,N-Dimethylformamide) | Solvent/Rgt | 5.0 - 10.0 | Anhydrous (<0.05% H₂O). |

| Sodium Acetate (aq) | Quench | Excess | 2M solution or saturated. |

Step-by-Step Methodology

Phase A: Generation of Vilsmeier Reagent (The "Cold" Phase)

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add anhydrous DMF (5.0 volumes relative to substrate mass) to the RBF.

-

Cooling: Cool the DMF to 0°C using an ice/salt bath. Internal temperature monitoring is critical.

-

Reagent Formation: Add POCl₃ (1.2 eq) dropwise over 20 minutes.

-

Critical Check: Maintain internal temp < 5°C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.

-

Aging: Stir at 0°C for 30 minutes to ensure complete conversion.

-

Phase B: Formylation (The "Kinetic" Phase) 5. Substrate Addition: Dissolve the 4,5,6,7-tetrahydroindol-7-one (1.0 eq) in a minimum amount of DMF (2.0 volumes). Add this solution dropwise to the Vilsmeier reagent at 0°C.

- Note: If the substrate is insoluble, it can be added as a solid in small portions, though solution addition is preferred for homogeneity.

- Thermal Ramp: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

- Reaction Drive: Heat the reaction mixture to 60°C for 2–4 hours.

- Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot (lower polarity) should disappear, replaced by a more polar aldehyde spot.

- Why Heat? The electron-withdrawing ketone at C7 deactivates the pyrrole ring, requiring thermal energy to overcome the activation barrier, unlike simple pyrroles.

Phase C: Hydrolysis & Isolation (The "Workup" Phase) 8. Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing crushed ice (10 volumes) and Sodium Acetate (3.0 eq dissolved in water).

- pH Control: Adjust pH to ~7–8 using 2M NaOH if necessary. Avoid highly basic conditions (>pH 10) to prevent Cannizzaro reactions or ring degradation.

- Precipitation: Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[1][3] The product often precipitates as a solid.

- Extraction (if no precipitate): If an oil forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Figure 2: Experimental Workflow Diagram

Caption: Operational workflow ensuring safety and high yield. The decision node relies on TLC/LC-MS confirmation.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Polymerization of pyrrole. | Ensure strict temperature control (0°C) during addition. Do not overheat (>80°C). |

| Incomplete Reaction | Deactivation by C7-ketone. | Increase POCl₃ to 2.0 eq. Increase temp to 70°C. Extend time. |

| No Precipitation | Product stuck in DMF. | Use extensive water washes during extraction to remove DMF. |

| Regioisomer Mix | Steric/Electronic conflict. | Unlikely with this substrate. C2 is heavily favored. Confirm via NOE NMR (H-2 signal disappearance). |

Scientific Note on Isomerism: While this protocol addresses the 7-one isomer, the vast majority of literature describes the 4-one isomer (4,5,6,7-tetrahydroindol-4-one). The reactivity profile is highly similar. If your starting material is the 4-one, the same protocol applies, yielding 2-formyl-4,5,6,7-tetrahydroindol-4-one.

Part 5: References

-

Remers, W. A., & Weiss, M. J. (1971).[4] Synthesis of Indoles from 4-Oxo-4,5,6,7-tetrahydroindoles.[2][4][5][6] III. Introduction of Substituents by Electrophilic Substitution.[4][6][7] The Journal of Organic Chemistry, 36(9), 1241–1247.

-

Haack, A., & Vilsmeier, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Vilsmeier-Haack Reference).

-

Tois, J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.[2][5][6][8][9] Molecules, 26(15), 4596.[9]

-

Crocetti, L., et al. (2021).[10] 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.[10] Bioorganic & Medicinal Chemistry Letters, 52, 128380. (Demonstrates analogous reactivity in tetrahydro-indazolones).

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures [mdpi.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Pyrrolo[2,3-d]pyrimidine from Functionalized Pyrrole Precursors

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds.

Editorial Note on Nomenclature: The term "indol-7-one" in the context of pyrrolo[2,3-d]pyrimidine synthesis is often a source of structural confusion. A true indol-7-one (e.g., 4,5,6,7-tetrahydroindol-7-one) possesses a carbocyclic 6-membered ring. The target pyrrolo[2,3-d]pyrimidine possesses a heterocyclic (pyrimidine) 6-membered ring. Therefore, this guide addresses the structural transformation required to synthesize the pyrrolo[2,3-d]pyrimidine core (specifically the 4-oxo derivatives, which structurally resemble "indolones") from functionalized pyrrole precursors (often derived from or structurally related to indole degradation products or synthetic equivalents like 2-amino-3-cyanopyrroles).

Abstract & Strategic Overview

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibition (e.g., Tofacitinib, Ruxolitinib). Unlike indoles, which contain a benzene ring fused to a pyrrole, pyrrolo[2,3-d]pyrimidines contain a pyrimidine ring fused to a pyrrole.

Direct conversion of a stable indole (carbocycle) to a pyrrolopyrimidine (heterocycle) is chemically inefficient due to the stability of the benzene ring. The field-proven strategy involves "de novo" construction of the pyrimidine ring onto a pre-functionalized pyrrole core . This protocol details the Cyclocondensation Route , utilizing 2-amino-3-cyanopyrrole derivatives—which can be viewed as "open-ring" indole equivalents—to generate the bicyclic system.

Key Mechanistic Pathway[1]

-

Precursor Selection: Use of 2-amino-3-cyanopyrroles (functionally equivalent to the C2-C3 fragment of indole with N-nucleophiles).

-

Annulation: Condensation with C1 synthons (Formamide, Orthoesters) or C-N synthons (Guanidine, Urea).

-

Ring Closure: Intramolecular nucleophilic attack to form the pyrimidine ring.

Scientific Logic & Precursor Design

The "Indol-7-one" Structural Analogy

Researchers often seek to synthesize pyrrolo[2,3-d]pyrimidin-4-one (7-deazahypoxanthine). This molecule is the 7-aza isostere of hypoxanthine and structurally mimics an "indolone" where the benzene carbons are replaced by nitrogens.

| Feature | Indole-4-one (Tetrahydro) | Pyrrolo[2,3-d]pyrimidin-4-one |

| Core Structure | Pyrrole + Cyclohexenone | Pyrrole + Pyrimidinone |

| 6-Ring Atoms | C-C-C-C-C-C | N-C-N-C-C-C |

| Synthesis Strategy | Ring Expansion / Oxidation | Cyclocondensation (See Protocol) |

Reaction Scheme Visualization (DOT)

Figure 1: Logical flow for the construction of the pyrrolo[2,3-d]pyrimidine scaffold from acyclic precursors via the pyrrole intermediate.

Detailed Protocol: Synthesis via 2-Amino-3-Cyanopyrrole[2]

This protocol describes the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine (7-deazaadenine) and pyrrolo[2,3-d]pyrimidin-4-one (7-deazahypoxanthine).

Phase A: Preparation of the Pyrrole Precursor (Gewald-type Reaction)

Note: This step creates the 5-membered ring with the necessary "hooks" (Amino and Cyano groups) to build the pyrimidine ring.

Reagents:

-

-Hydroxyketone or

-

Malononitrile (1.1 equiv)

-

Base (Morpholine or Triethylamine)